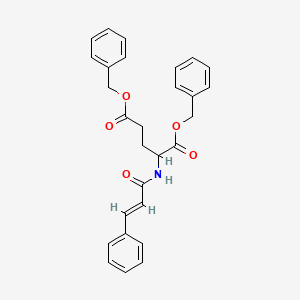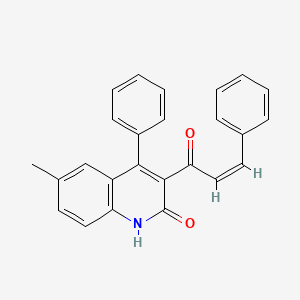
dibenzyl N-cinnamoylglutamate
Vue d'ensemble
Description
Dibenzyl N-cinnamoylglutamate, also known as CPG15, is a small molecule that has been extensively studied in the field of neuroscience. It was first identified as a protein that is involved in the regulation of synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. Since then, CPG15 has been shown to have a wide range of effects on neuronal function and behavior, making it an important target for research in the field.
Mécanisme D'action
The exact mechanism by which dibenzyl N-cinnamoylglutamate exerts its effects on neuronal function is not fully understood, but it is thought to involve the regulation of protein synthesis and degradation. Specifically, dibenzyl N-cinnamoylglutamate has been shown to interact with a protein called the proteasome, which is responsible for breaking down unwanted or damaged proteins in cells.
Biochemical and Physiological Effects
dibenzyl N-cinnamoylglutamate has been shown to have a wide range of effects on neuronal function and behavior. For example, studies have shown that dibenzyl N-cinnamoylglutamate can enhance the growth and survival of neurons, promote the formation of new synapses, and increase the strength of existing synapses. Additionally, dibenzyl N-cinnamoylglutamate has been shown to play a role in the regulation of neuronal activity, with some studies suggesting that it may be involved in the control of neural excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying dibenzyl N-cinnamoylglutamate is that it is a relatively small molecule that can be easily synthesized and purified in the lab. Additionally, because dibenzyl N-cinnamoylglutamate has been shown to have a wide range of effects on neuronal function, it can be used to investigate a variety of neurological processes. However, one limitation of studying dibenzyl N-cinnamoylglutamate is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many possible future directions for research on dibenzyl N-cinnamoylglutamate. One area of interest is the role of dibenzyl N-cinnamoylglutamate in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may investigate the potential therapeutic applications of dibenzyl N-cinnamoylglutamate, such as its use in promoting neural regeneration after injury or stroke. Finally, future studies may aim to elucidate the precise mechanism by which dibenzyl N-cinnamoylglutamate exerts its effects on neuronal function, which could provide valuable insights into the underlying biology of synaptic plasticity and neural circuit development.
Applications De Recherche Scientifique
Dibenzyl N-cinnamoylglutamate has been the subject of numerous scientific studies, with researchers investigating its role in a variety of neurological processes. For example, studies have shown that dibenzyl N-cinnamoylglutamate is involved in the regulation of synaptic plasticity in the hippocampus, a brain region that is critical for learning and memory. Other studies have suggested that dibenzyl N-cinnamoylglutamate may be involved in the development and maintenance of neural circuits in the visual system.
Propriétés
IUPAC Name |
dibenzyl 2-[[(E)-3-phenylprop-2-enoyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c30-26(18-16-22-10-4-1-5-11-22)29-25(28(32)34-21-24-14-8-3-9-15-24)17-19-27(31)33-20-23-12-6-2-7-13-23/h1-16,18,25H,17,19-21H2,(H,29,30)/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTBZGAJDUHEJQ-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3909223.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-fluorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909226.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B3909233.png)
![pentyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3909238.png)
![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3909242.png)
![ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3909251.png)
![N-[1-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909254.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B3909255.png)
![N-{5-[(5-iodo-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3909263.png)
![3-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-2,5-pyrrolidinedione](/img/structure/B3909266.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]-4-nitrobenzamide](/img/structure/B3909292.png)

![2-{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B3909317.png)